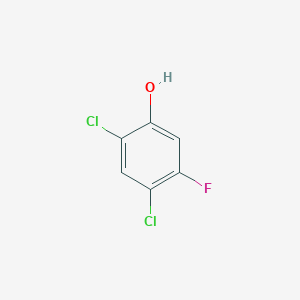
2,4-Dichloro-5-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-fluorophenol is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenol ring
Scientific Research Applications
2,4-Dichloro-5-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluorophenol typically involves the chlorination and fluorination of phenol derivatives. One common method includes the nitration of phenol, followed by reduction to an amine, and subsequent halogenation to introduce the chlorine and fluorine atoms . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments ensures the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or fluorinated phenols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various phenol derivatives with different functional groups .
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-fluorophenol exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the fluorine atom, which affects its reactivity and biological activity.
2,6-Dichloro-5-fluoropyridine-3-carbonitrile: Another halogenated aromatic compound with different substituents, leading to varied chemical properties and applications.
Uniqueness
2,4-Dichloro-5-fluorophenol is unique due to the specific arrangement of chlorine and fluorine atoms on the phenol ring. This configuration imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKARHTOOOHCDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2,2-DIPHENYLACETAMIDE](/img/structure/B2868795.png)
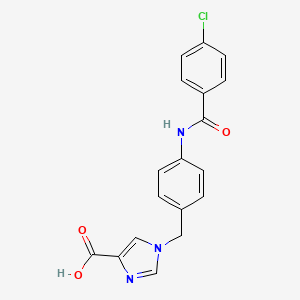
![2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
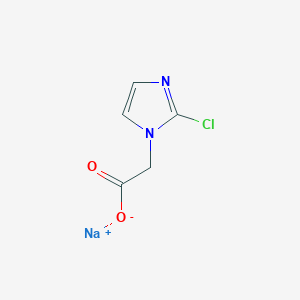
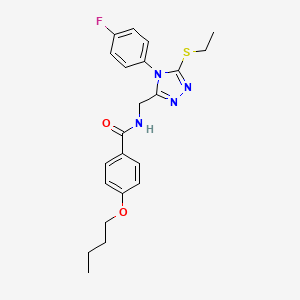
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2868802.png)

![Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2868808.png)
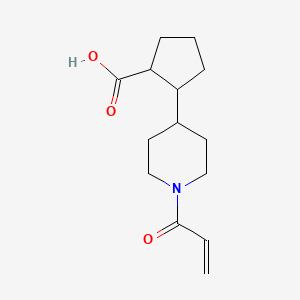

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2868815.png)

